molecular formula C8H12O B3331425 Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) CAS No. 83249-16-5

Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI)

Cat. No.: B3331425
CAS No.: 83249-16-5
M. Wt: 124.18 g/mol
InChI Key: BBMSQNYVFDWXJD-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and high reactivity. The presence of the ethanone group adds to its versatility in various chemical reactions and applications.

Safety and Hazards

The “{3-methylbicyclo[1.1.1]pentan-1-yl}methanol” has the following hazard statements: H226, H315, H319, H335 . The “{3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride” has the following hazard statements: H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method is advantageous due to its ability to introduce various functional groups at the bridgehead position.

Industrial Production Methods

Industrial production of this compound often relies on flow systems for the synthesis of intermediates like 1,3-diacetylbicyclo[1.1.1]pentane . These intermediates can then be further functionalized to produce the desired ethanone derivative. The use of flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ethanone group.

    Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) involves its interaction with molecular targets through its strained ring system. This strain allows the compound to participate in unique chemical reactions that are not possible with less strained molecules. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors that recognize the bicyclic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(3-methylbicyclo[1.1.1]pent-1-YL)-(9CI) is unique due to the presence of the ethanone group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methyl-1-bicyclo[1.1.1]pentanyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(9)8-3-7(2,4-8)5-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMSQNYVFDWXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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